4-Aza-DL-leucine dihydrochloride

Descripción general

Descripción

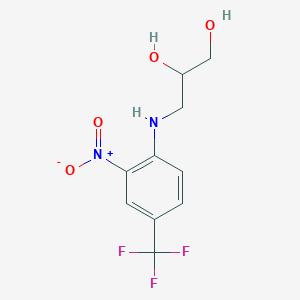

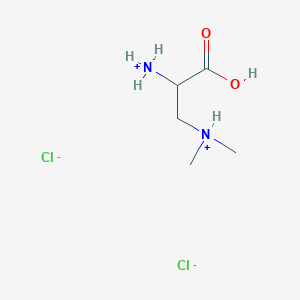

4-Aza-DL-leucine dihydrochloride, also known as β-Dimethylamino-DL-alanine, is a leucine analogue . It is toxic for bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) and is used to select mutants of the LIV-1 transporter .

Synthesis Analysis

The synthesis of 4-Aza-DL-leucine dihydrochloride can be achieved by reacting L-m4-Aza-DL-leucine dihydrochloride with ethylene oxide in the presence of hydrochloric acid.Molecular Structure Analysis

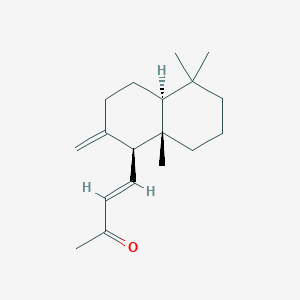

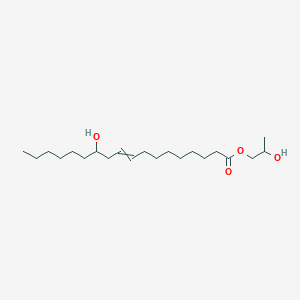

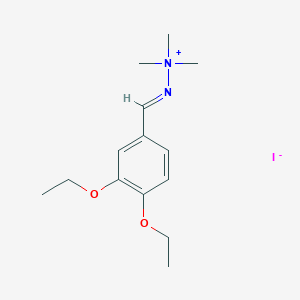

The empirical formula of 4-Aza-DL-leucine dihydrochloride is C5H12N2O2 · 2HCl . Its molecular weight is 205.08 . The SMILES string is OC(C(N)CN©C)=O.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis

4-Aza-DL-leucine dihydrochloride is a white to off-white powder . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Inhibition of Leucine Biosynthesis : 4-azaleucine inhibits leucine biosynthesis in Salmonella typhimurium. This inhibition causes a temporary growth halt and subsequent resumption of division, an effect that can be reversed with leucine (Stieglitz & Calvo, 1971).

Replacement in Multivalent Repression : It effectively replaces leucine in multivalent repression of threonine deaminase-forming potential in Escherichia coli. This suggests its role in regulating amino acid synthesis (Wasmuth & Umbarger, 1973).

Growth Inhibition in Bacteria : 4-Azaleucine is a potent growth inhibitor for Escherichia coli and moderately toxic for Leuconostoc dextranicum 8086. The growth toxicities it induces can be competitively reversed by leucine (Smith et al., 1963).

Slowing Disease Progression : Acetyl-l-leucine, a derivative, slows disease progression in lysosomal storage disorders, potentially benefiting patients with neurological issues like ataxia and GM2 gangliosidosis (Kaya et al., 2021).

Protein Synthesis Stimulation : Leucine and its derivatives stimulate protein synthesis through specific pathways, making them unique among branched-chain amino acids (Anthony et al., 2000).

Inhibition of Aminopeptidase : Chloromethylketone analogues of dl-leucine effectively inhibit leucine aminopeptidase, indicating potential therapeutic applications (Birch et al., 1972).

Genetic Code Expansion : Incorporating azaleucine into a thymidine-deficient mutant of Escherichia coli can restore activity, potentially widening the genetic code and its applications (Lemeignan et al., 1993).

Analytical Applications : Methods have been developed to determine D- and L-enantiomers of leucine and other derivatives in plasma, which are suitable for pharmacokinetic studies (Hasegawa et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNGZATZQMSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920535 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aza-DL-leucine dihydrochloride | |

CAS RN |

102029-69-6 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)